molecular formula C9H18ClNO3 B2877560 Ethyl 4-amino-2-methyloxane-2-carboxylate CAS No. 2089690-83-3

Ethyl 4-amino-2-methyloxane-2-carboxylate

Cat. No.: B2877560
CAS No.: 2089690-83-3
M. Wt: 223.70 g/mol
InChI Key: RSQJILHOFQBVCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-amino-2-methyloxane-2-carboxylate typically involves the reaction of ethyl 2-methyloxane-2-carboxylate with an amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-2-methyloxane-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Ethyl 4-amino-2-methyloxane-2-carboxylate is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-methyloxane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Properties

CAS No.

2089690-83-3

Molecular Formula

C9H18ClNO3

Molecular Weight

223.70 g/mol

IUPAC Name

ethyl 4-amino-2-methyloxane-2-carboxylate;hydrochloride

InChI

InChI=1S/C9H17NO3.ClH/c1-3-12-8(11)9(2)6-7(10)4-5-13-9;/h7H,3-6,10H2,1-2H3;1H

InChI Key

RSQJILHOFQBVCP-UHFFFAOYSA-N

SMILES

CCOC(=O)C1(CC(CCO1)N)C

Canonical SMILES

CCOC(=O)C1(CC(CCO1)N)C.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.